N-{3-oxo-3-[4-(pyridazin-3-yl)-1,4-diazepan-1-yl]propyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-oxo-3-[4-(pyridazin-3-yl)-1,4-diazepan-1-yl]propyl}prop-2-enamide is a complex organic compound with a unique structure that includes a pyridazine ring and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-oxo-3-[4-(pyridazin-3-yl)-1,4-diazepan-1-yl]propyl}prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Formation of the Diazepane Ring: The pyridazine derivative is then reacted with a diamine to form the diazepane ring.
Introduction of the Propyl Group: The resulting compound is then reacted with a propylating agent to introduce the propyl group.
Formation of the Enamide: Finally, the compound is reacted with an acylating agent to form the enamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the best reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{3-oxo-3-[4-(pyridazin-3-yl)-1,4-diazepan-1-yl]propyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential as a drug candidate due to its unique structure and potential biological activity.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-oxo-3-[4-(pyridazin-3-yl)-1,4-diazepan-1-yl]propyl}prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
N-{3-oxo-3-[4-(pyridazin-3-yl)-1,4-diazepan-1-yl]propyl}prop-2-enamide can be compared with other similar compounds, such as:
Cetylpyridinium chloride: A compound with a similar pyridazine ring structure.
Domiphen bromide: Another compound with a similar diazepane ring structure.
These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different properties and applications.
Conclusion
This compound is a versatile compound with potential applications in various fields. Its unique structure allows it to undergo a variety of chemical reactions and interact with specific molecular targets, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
N-[3-oxo-3-(4-pyridazin-3-yl-1,4-diazepan-1-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-2-14(21)16-8-6-15(22)20-10-4-9-19(11-12-20)13-5-3-7-17-18-13/h2-3,5,7H,1,4,6,8-12H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFYUDQXPLOFAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCCN(CC1)C2=NN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.